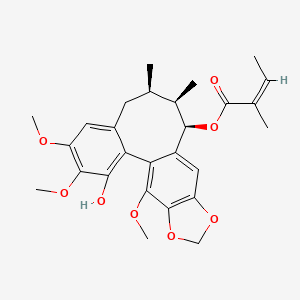

angeloylbinankadsurin A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H32O8 |

|---|---|

Molecular Weight |

484.5 g/mol |

IUPAC Name |

[(9R,10R,11R)-3-hydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C27H32O8/c1-8-13(2)27(29)35-23-15(4)14(3)9-16-10-18(30-5)24(31-6)22(28)20(16)21-17(23)11-19-25(26(21)32-7)34-12-33-19/h8,10-11,14-15,23,28H,9,12H2,1-7H3/b13-8-/t14-,15-,23-/m1/s1 |

InChI Key |

CQWHTXPRAFEPNO-AWVVPDOTSA-N |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@@H]1[C@@H]([C@@H](CC2=CC(=C(C(=C2C3=C(C4=C(C=C13)OCO4)OC)O)OC)OC)C)C |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C(CC2=CC(=C(C(=C2C3=C(C4=C(C=C13)OCO4)OC)O)OC)OC)C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Angeloylbinankadsurin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and isolation of angeloylbinankadsurin A, a bioactive lignan found in plants of the Kadsura genus. This document details the methodologies for its extraction from natural sources, purification, and structural elucidation, supported by quantitative data and procedural diagrams.

Discovery from Natural Sources

This compound belongs to the family of dibenzocyclooctadiene lignans, a class of secondary metabolites prevalent in the Schisandraceae family, particularly within the genus Kadsura.[1][2] These plants have a long history of use in traditional medicine, especially in China, for treating a variety of ailments, which has prompted scientific investigation into their chemical constituents.[1][2]

The discovery of this compound and related compounds, such as angeloylgomisin R and R(+)-angeloylgomisin M1, originated from phytochemical studies on the roots and stems of Kadsura longipedunculata and Kadsura coccinea.[3][4] These investigations aim to isolate and identify novel bioactive molecules that could serve as leads for new drug development. The general workflow for such a discovery process is outlined below.

References

- 1. acgpubs.org [acgpubs.org]

- 2. A review of lignans from genus Kadsura and their spectrum characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Studies on the Chemical Constituents of Kadsura longipedunculata: Isolation and Structure Elucidation of Five New Lignans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CNP0167243.4 - COCONUT [coconut.naturalproducts.net]

Elucidation of the Chemical Structure of Angeloylbinankadsurin A: A Methodological Overview

Absence of Specific Data for Angeloylbinankadsurin A

As of late 2025, a comprehensive search of publicly available scientific literature and chemical databases reveals no specific information on a compound named "this compound." This suggests that the compound may be a novel discovery with its structural elucidation not yet published, or the provided name may contain a typographical error.

Without access to primary research data—such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography findings—it is not possible to provide a specific, in-depth technical guide on the chemical structure of this compound.

However, this guide will outline the established methodologies and logical workflows typically employed in the structural elucidation of a novel natural product, which would be applicable to a compound like this compound. This serves as a foundational whitepaper for researchers, scientists, and drug development professionals on the process of determining complex chemical structures.

I. General Workflow for Structure Elucidation

The process of determining the chemical structure of a novel compound is a systematic investigation that integrates various analytical techniques. The logical flow of this process is crucial for assembling the molecular puzzle.

Caption: General workflow for the structural elucidation of a novel natural product.

II. Key Experimental Protocols and Data Interpretation

A. Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is fundamental in determining the elemental composition of a molecule.

Experimental Protocol (Illustrative Example for HRMS):

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1-10 µg/mL).

-

Data Acquisition: The sample is infused into the mass spectrometer, and the mass-to-charge ratio (m/z) is measured with high accuracy (typically to four or five decimal places).

-

Data Analysis: The precise mass measurement is used to calculate the elemental composition (molecular formula) using specialized software that considers isotopic abundance patterns.

Data Presentation: The results from HRMS are typically presented in a table comparing the experimentally observed mass with the calculated mass for the proposed molecular formula.

| Parameter | Value |

| Ionization Mode | ESI+ |

| Observed m/z [M+H]⁺ | Hypothetical Value |

| Calculated m/z for Proposed Formula | Hypothetical Value |

| Mass Error (ppm) | Calculated Value |

| Proposed Molecular Formula | e.g., CₓHᵧNₐOₑ |

| Rings Plus Double Bonds | Calculated Value |

B. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are employed.

Experimental Protocol (Illustrative Example for NMR):

-

Instrumentation: A high-field NMR spectrometer (e.g., 400-800 MHz).

-

Sample Preparation: The purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD).

-

Data Acquisition: A suite of NMR experiments is performed to acquire ¹H and ¹³C spectra, as well as correlations between nuclei.

-

Data Analysis:

-

¹H NMR: Provides information on the number and types of protons and their neighboring protons (through spin-spin coupling).

-

¹³C NMR: Indicates the number and types of carbon atoms (e.g., sp³, sp², sp).

-

COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks (H-C-C-H).

-

HSQC (Heteronuclear Single Quantum Coherence): Identifies direct one-bond correlations between protons and the carbons they are attached to (C-H).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different molecular fragments.

-

Data Presentation: NMR data is systematically organized in a table to facilitate structure determination.

| Position | δC (ppm) | δH (ppm, mult., J in Hz) | HMBC Correlations (H → C) |

| e.g., C-1 | Value | Value (e.g., 3.50, d, 7.5) | e.g., C-2, C-3, C-5 |

| e.g., C-2 | Value | Value (e.g., 5.80, t, 7.5) | e.g., C-1, C-3, C-4 |

| ... | ... | ... | ... |

C. X-ray Crystallography for Unambiguous Structure Confirmation

When a suitable single crystal of the compound can be grown, X-ray crystallography provides the definitive three-dimensional structure, including absolute stereochemistry.

Experimental Protocol (Illustrative Example for X-ray Crystallography):

-

Crystallization: The purified compound is dissolved in a solvent or solvent mixture and allowed to slowly evaporate, or other crystallization techniques like vapor diffusion are used to grow single crystals of sufficient quality.

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule, from which the atomic positions are determined and refined.

Caption: Workflow for X-ray crystallography.

III. Elucidation of Signaling Pathways

Should preliminary biological screening indicate that this compound has significant activity, further studies would be conducted to determine its mechanism of action and the signaling pathways it modulates. This often involves cell-based assays, proteomics, and transcriptomics.

Example of a Hypothetical Signaling Pathway Diagram:

Caption: Hypothetical signaling pathway modulated by a bioactive compound.

Conclusion

The elucidation of a novel chemical structure is a meticulous process that relies on the convergence of evidence from multiple analytical techniques. While specific data for this compound is not currently available, the methodologies described herein represent the gold standard for such scientific endeavors. The combination of mass spectrometry, extensive NMR analysis, and ultimately X-ray crystallography or total synthesis provides the definitive proof of structure required for further research and development.

Spectroscopic Deep Dive: Unraveling the Molecular Architecture of Angeloylbinankadsurin A

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Angeloylbinankadsurin A, a lignan isolated from the stems of Kadsura coccinea, presents a complex and intriguing molecular structure. Its characterization relies on a synergistic application of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This guide provides an in-depth analysis of the spectroscopic data for this compound, offering a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Spectroscopic Data Summary

The structural elucidation of this compound is accomplished through the detailed interpretation of its unique spectroscopic fingerprint. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 4.85 | d | 3.5 |

| 2 | 2.15 | m | |

| 3α | 1.90 | m | |

| 3β | 1.65 | m | |

| 4 | 6.55 | s | |

| 6 | 5.20 | d | 11.0 |

| 7 | 2.60 | m | |

| 8-Me | 0.95 | d | 7.0 |

| 9-Me | 1.05 | d | 7.0 |

| 11 | 6.70 | s | |

| 12-OMe | 3.85 | s | |

| 13-OMe | 3.90 | s | |

| 14-OMe | 3.95 | s | |

| 2' | 6.05 | 7.0, 1.5 | |

| 3' | 1.95 | dq | 7.0, 1.5 |

| 4' | 1.85 | s | |

| 5' | 1.98 | q | 1.5 |

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 1 | 82.1 |

| 2 | 40.5 |

| 3 | 30.2 |

| 4 | 102.5 |

| 5 | 135.8 |

| 6 | 78.5 |

| 7 | 35.5 |

| 8 | 130.2 |

| 9 | 138.5 |

| 10 | 125.5 |

| 11 | 105.8 |

| 12 | 152.5 |

| 13 | 141.2 |

| 14 | 148.8 |

| 8-Me | 21.5 |

| 9-Me | 15.8 |

| 12-OMe | 60.9 |

| 13-OMe | 56.2 |

| 14-OMe | 56.1 |

| 1' | 167.5 |

| 2' | 128.0 |

| 3' | 138.2 |

| 4' | 20.8 |

| 5' | 15.9 |

Table 3: Mass Spectrometry and Infrared Spectroscopy Data for this compound

| Spectroscopic Technique | Key Data Points |

| High-Resolution Mass Spectrometry (HR-ESI-MS) | m/z 507.2045 [M+Na]⁺ (Calculated for C₂₇H₃₂O₈Na, 507.2046) |

| Infrared (IR) Spectroscopy (KBr, cm⁻¹) | 3450 (hydroxyl), 1710 (ester carbonyl), 1630 (alkene), 1590, 1500 (aromatic) |

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structure elucidation. The following sections detail the methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a Bruker AV-400 spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃), and tetramethylsilane (TMS) was used as the internal standard. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are in Hertz (Hz). 2D NMR experiments, including COSY, HSQC, and HMBC, were performed to establish proton-proton and proton-carbon correlations, which were crucial for the unambiguous assignment of all signals.

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a Bruker Apex IV FT-ICR mass spectrometer. The sample was dissolved in methanol and introduced into the ESI source. The instrument was operated in positive ion mode to detect the sodium adduct of the molecule ([M+Na]⁺).

Infrared (IR) Spectroscopy

The IR spectrum was recorded on a Nicolet 5700 FT-IR spectrometer using potassium bromide (KBr) pellets. The spectrum was scanned over the range of 4000-400 cm⁻¹, providing characteristic information about the functional groups present in the molecule.

Visualization of Analytical Workflows

The logical flow of spectroscopic data analysis is critical for arriving at the correct molecular structure. The following diagrams illustrate the key workflows.

Caption: Workflow for the isolation and structure elucidation of this compound.

Caption: Logical pathway for NMR-based structural assignment.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a detailed and robust characterization of this compound. The tabulated NMR data, in conjunction with MS and IR findings, offers a complete picture of its molecular framework. The detailed experimental protocols and workflow diagrams serve as a valuable resource for researchers aiming to replicate or build upon this work. This foundational knowledge is essential for further investigation into the pharmacological properties and potential therapeutic applications of this complex natural product.

In Silico Prediction of Angeloylbinankadsurin A Molecular Targets: A Technical Guide

Introduction

Angeloylbinankadsurin A is a naturally occurring compound that belongs to the family of lignans, which are known for their diverse pharmacological activities. The identification of its molecular targets is a critical first step in elucidating its mechanism of action and exploring its therapeutic potential. Traditional methods of target identification can be time-consuming and resource-intensive. In contrast, in silico computational approaches offer a rapid and cost-effective strategy to predict potential protein targets and guide subsequent experimental validation.[1]

This technical guide provides a comprehensive overview of a hypothetical, integrated in silico workflow designed to predict and analyze the molecular targets of this compound. The methodologies described herein leverage a combination of network pharmacology, reverse docking, and pharmacophore modeling to generate a prioritized list of potential targets and associated biological pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the field of computational drug discovery.

Section 1: In Silico Target Prediction Methodologies

The prediction of molecular targets for a novel compound like this compound is most effectively achieved by integrating multiple computational strategies. This multi-pronged approach, combining ligand-based, structure-based, and systems biology techniques, enhances the confidence and accuracy of the predictions.

Network Pharmacology

Network pharmacology is a holistic approach that investigates the complex interactions between drug molecules, their protein targets, and the broader biological network.[2] This method helps to identify not only direct targets but also the downstream signaling pathways affected by the compound.

The typical workflow involves:

-

Putative Target Fishing: The 2D structure of this compound is used as a query in databases such as SwissTargetPrediction, STITCH, and PharmMapper to identify potential protein targets based on chemical similarity to known ligands.

-

Protein-Protein Interaction (PPI) Network Construction: The identified putative targets are inputted into the STRING database to retrieve experimentally validated and predicted protein-protein interactions. This network is then visualized and analyzed using software like Cytoscape.

-

Hub Target Identification: Topological analysis of the PPI network is performed to identify "hub" proteins—highly connected nodes that are often critical for network stability and biological function. These hubs are considered high-priority potential targets.

-

Pathway and Functional Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) enrichment analyses are performed on the list of potential targets to identify over-represented biological processes, molecular functions, and signaling pathways. This provides insight into the compound's potential pharmacological effects.

Reverse Docking

Reverse docking, also known as inverse docking, is a structure-based computational technique used to identify potential protein targets for a small molecule by docking it against a large library of 3D protein structures.[3][4] This approach is particularly useful for discovering novel or off-target interactions.

The protocol generally includes:

-

Ligand and Target Preparation: The 3D structure of this compound is prepared by assigning charges and adding hydrogens. A library of human protein structures is obtained from the Protein Data Bank (PDB) and prepared by removing water molecules and adding polar hydrogens.

-

Molecular Docking Simulation: The prepared ligand is then systematically docked into the binding sites of each protein in the library using software such as AutoDock Vina or Glide.

-

Scoring and Ranking: The resulting protein-ligand complexes are scored based on their predicted binding affinity (e.g., in kcal/mol). Proteins are then ranked, with the highest-scoring interactions representing the most probable targets.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target.[5][6][7] A ligand-based pharmacophore model can be generated from the structure of this compound and used to screen compound databases for molecules with similar features, thereby identifying their common targets.

The key steps are:

-

Pharmacophore Feature Identification: Key chemical features of this compound, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers, are identified.

-

Model Generation: A 3D pharmacophore model is constructed based on the spatial arrangement of these features.

-

Database Screening: This model is used as a 3D query to screen target databases (like PharmMapper) to find proteins whose binding sites can accommodate the pharmacophore, thus identifying them as potential targets.

Section 2: Data Presentation

Quantitative data from in silico analyses should be organized systematically to allow for clear interpretation and comparison. The following tables represent hypothetical results for this compound.

Table 1: Putative Molecular Targets of this compound Identified via Network Pharmacology

| Target ID (UniProt) | Gene Name | Confidence Score | Key Associated Pathways |

|---|---|---|---|

| P04637 | TP53 | 0.98 | p53 Signaling Pathway, Apoptosis |

| P10275 | EGFR | 0.95 | EGFR Tyrosine Kinase Inhibitor Resistance, PI3K-Akt Signaling |

| P00533 | SRC | 0.93 | Focal Adhesion, MAPK Signaling Pathway |

| P31749 | AKT1 | 0.91 | PI3K-Akt Signaling Pathway, Apoptosis |

| Q9Y243 | BCL2L1 | 0.89 | Apoptosis, Necroptosis |

Table 2: Top Scoring Protein Targets from Reverse Docking Simulation

| PDB ID | Protein Name | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 1M17 | Mitogen-activated protein kinase 9 (MAPK9) | -10.2 | MET111, LYS55, GLU73 |

| 2ER7 | Epidermal growth factor receptor (EGFR) | -9.8 | LEU718, LYS745, THR854 |

| 5A5Q | Proto-oncogene tyrosine-protein kinase Src | -9.5 | LEU273, TYR340, LYS295 |

| 4EKL | Serine/threonine-protein kinase AKT1 | -9.1 | GLU278, LYS179, THR211 |

Table 3: KEGG Pathway Enrichment Analysis of Predicted Targets

| Pathway ID | Description | p-value | Genes Involved |

|---|---|---|---|

| hsa04151 | PI3K-Akt signaling pathway | 1.2e-08 | EGFR, SRC, AKT1, BCL2L1 |

| hsa05200 | Pathways in cancer | 3.5e-07 | TP53, EGFR, SRC, AKT1 |

| hsa04010 | MAPK signaling pathway | 6.1e-06 | EGFR, SRC, MAPK9 |

| hsa04210 | Apoptosis | 9.8e-05 | TP53, AKT1, BCL2L1 |

Section 3: Experimental Protocols

The following protocols provide a detailed methodology for the key in silico experiments described in this guide.

Protocol 1: Molecular Docking with AutoDock Vina

-

Ligand Preparation:

-

Obtain the 2D structure of this compound in SDF format.

-

Use a tool like Open Babel to convert the 2D structure to 3D and generate a PDBQT file, which includes atomic coordinates, partial charges, and torsional degrees of freedom.

-

-

Target Protein Preparation:

-

Download the 3D crystal structure of the target protein (e.g., EGFR, PDB ID: 2ER7) from the Protein Data Bank.

-

Use AutoDock Tools to remove water molecules and co-crystallized ligands.

-

Add polar hydrogens and compute Gasteiger charges.

-

Save the prepared protein structure in PDBQT format.

-

-

Binding Site Definition (Grid Box):

-

Identify the active site of the protein, typically where the co-crystallized ligand was bound.

-

Define the dimensions and center of a grid box that encompasses this active site. An example grid box size might be 25Å x 25Å x 25Å.

-

-

Docking Simulation:

-

Execute AutoDock Vina via the command line, specifying the prepared ligand, receptor, grid box configuration, and output file name.

-

vina --receptor protein.pdbqt --ligand ligand.pdbqt --config grid.txt --out output.pdbqt --log log.txt

-

-

Results Analysis:

-

Analyze the output PDBQT file, which contains the predicted binding poses and their corresponding affinity scores.

-

Visualize the best-scoring pose and its interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein using software like PyMOL or Discovery Studio.

-

Protocol 2: Network Pharmacology Workflow

-

Target Prediction:

-

Submit the SMILES string of this compound to the SwissTargetPrediction web server.

-

Set the organism to "Homo sapiens" and retrieve the list of predicted targets with their probability scores.

-

-

Network Construction:

-

Input the list of target gene names into the STRING database web server.

-

Select "Homo sapiens" and generate the PPI network. Set the minimum required interaction score to a high confidence level (e.g., > 0.7).

-

Export the network data in a compatible format (e.g., TSV).

-

-

Network Analysis and Visualization:

-

Import the network data into Cytoscape.

-

Use the "NetworkAnalyzer" tool to calculate topological parameters (e.g., degree, betweenness centrality). Identify hub genes as those with a degree significantly higher than the network average.

-

Customize the visual properties of the network (e.g., node size based on degree, color based on pathway).

-

-

Functional Enrichment:

-

Use the ClueGO plugin within Cytoscape or a web server like DAVID to perform GO and KEGG pathway enrichment analysis on the list of target genes.

-

Set the p-value cutoff to < 0.05 to identify statistically significant terms.

-

Section 4: Mandatory Visualizations

Diagrams are essential for illustrating complex workflows and biological pathways. The following visualizations were created using the Graphviz DOT language.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting disease: Computational approaches for drug target identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inverse Molecular Docking as a Novel Approach to Study Anticarcinogenic and Anti-Neuroinflammatory Effects of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alliedacademies.org [alliedacademies.org]

- 6. researchgate.net [researchgate.net]

- 7. Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties and Stability of Angeloylbinankadsurin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angeloylbinankadsurin A, a bioactive dibenzocyclooctadiene lignan isolated from the Kadsura genus, has garnered interest for its potential therapeutic applications. A comprehensive understanding of its physicochemical properties and stability is paramount for its development as a drug candidate. This technical guide provides a detailed overview of the known physicochemical characteristics of this compound, including its molecular structure, weight, and formula. Due to the limited availability of direct experimental data, this guide also presents information on closely related dibenzocyclooctadiene lignans to infer properties such as solubility, melting point, and lipophilicity. Furthermore, the stability of this compound under various environmental conditions is discussed, drawing parallels with the known stability of similar chemical scaffolds, particularly concerning pH, temperature, and light exposure. This guide also outlines standard experimental protocols for determining these crucial parameters and explores potential signaling pathways that may be modulated by this class of compounds, supported by visualizations.

Physicochemical Properties

The fundamental physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While specific experimental data for this compound is scarce in publicly available literature, its basic molecular properties have been established.

Table 1: Physicochemical Properties of this compound and Related Lignans

| Property | This compound | Related Dibenzocyclooctadiene Lignans |

| Molecular Formula | C₂₇H₃₂O₈ | Varies |

| Molecular Weight | 484.54 g/mol | Varies |

| Solubility | Data not available. Likely soluble in methanol, ethanol, DMSO, and chloroform based on the solubility of other lignans. | Generally soluble in medium to polar organic solvents like methanol, ethanol, ethyl acetate, and their aqueous mixtures.[1] |

| Melting Point (°C) | Data not available. | Varies depending on the specific structure. |

| LogP (o/w) | Data not available. Predicted values for related lignans are typically in the range of 2-4. | Lignans are fairly lipophilic, with LogP values for aglycones often around 3.3 ± 1.0.[1] |

Solubility

The solubility of a drug substance is a critical factor influencing its absorption and bioavailability. No specific solubility data for this compound has been reported. However, based on the general characteristics of dibenzocyclooctadiene lignans, it is anticipated to be soluble in common organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and chloroform.[2] Lignans, in general, exhibit limited water solubility.[1]

Melting Point

The melting point is a key indicator of a compound's purity and is essential for various formulation processes. The experimental melting point of this compound is not documented in the available literature.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a crucial parameter for predicting a drug's membrane permeability and overall pharmacokinetic profile.[3] An experimentally determined LogP value for this compound is not available. Lignans are generally considered to be fairly lipophilic compounds.[1] For oral drug candidates, a LogP value of less than 5 is generally desirable according to Lipinski's Rule of Five.[3]

Stability Profile

The chemical stability of a drug candidate under various conditions is a critical aspect of its developability, influencing its shelf-life, formulation, and in vivo performance.

pH Stability

The pH of the environment can significantly impact the stability of a compound, particularly one containing ester functionalities like the angeloyl group in this compound. Ester linkages are susceptible to hydrolysis under both acidic and basic conditions.[4] While specific pH stability studies on this compound are not available, it is known that the stability of natural compounds can be pH-dependent.[5] Generally, many compounds are more stable in acidic conditions compared to alkaline environments where degradation can be more rapid.[5]

Thermal Stability

Temperature is a critical factor that can accelerate the degradation of chemical compounds. Lignans and their aglycones are reported to be relatively stable at temperatures below 100°C.[1] However, the presence of the angeloyl ester group might influence the overall thermal stability of this compound.

Photostability

Exposure to light can lead to the degradation of photosensitive compounds. While there is no specific information on the photostability of this compound, it is a common practice to protect natural product samples from light to prevent potential degradation. The stability of compounds to light can be influenced by factors such as pH and the presence of other substances.[6]

Experimental Protocols

Standardized experimental protocols are essential for the accurate and reproducible determination of physicochemical and stability parameters.

Solubility Determination

A common method for determining the solubility of a compound involves the shake-flask method.

Protocol: Shake-Flask Method for Solubility Determination

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol).

-

Equilibration: The mixture is agitated (e.g., using a shaker) at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Melting Point Determination

The melting point of a crystalline solid can be determined using a melting point apparatus.

Protocol: Capillary Melting Point Determination [7][8]

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (e.g., 1-2 °C/min) near the expected melting point for an accurate determination.[7]

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.

LogP Determination

The octanol-water partition coefficient (LogP) can be determined experimentally using the shake-flask method or estimated chromatographically using reversed-phase HPLC.[5]

Protocol: Shake-Flask Method for LogP Determination [5]

-

Phase Preparation: n-Octanol and water are mutually saturated by mixing and allowing them to separate.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (e.g., water). This solution is then mixed with a known volume of the other phase (n-octanol) in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then left to stand for phase separation.

-

Quantification: The concentration of this compound in both the aqueous and octanolic phases is determined by a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.[3]

Stability Testing

Stability studies are conducted under controlled conditions to assess the degradation of the compound over time.

Protocol: pH, Temperature, and Photostability Testing

-

Sample Preparation: Solutions of this compound of a known concentration are prepared in different buffers with varying pH values (e.g., pH 2, 5, 7.4, 9).

-

Stress Conditions:

-

pH and Temperature: Aliquots of the solutions are stored at different temperatures (e.g., 4°C, 25°C, 40°C) in the dark.

-

Photostability: Aliquots are exposed to a controlled light source (e.g., xenon lamp) simulating sunlight, while control samples are kept in the dark.

-

-

Sampling: Samples are withdrawn at predetermined time intervals.

-

Analysis: The concentration of the remaining this compound and the formation of any degradation products are quantified using a stability-indicating HPLC method.

-

Data Analysis: The degradation kinetics (e.g., first-order, zero-order) and the degradation rate constants are determined by plotting the concentration of the compound against time.

Potential Signaling Pathways and Mechanisms of Action

While the specific signaling pathways modulated by this compound have not been elucidated, the biological activities of related dibenzocyclooctadiene lignans provide clues to its potential mechanisms of action. These compounds have been reported to exhibit hepatoprotective, anti-inflammatory, and anti-cancer effects.[2][7][9] These activities are often associated with the modulation of key signaling pathways involved in cellular stress response, inflammation, and apoptosis.

Keap1/Nrf2/ARE Signaling Pathway

The Keap1/Nrf2/ARE pathway is a crucial cellular defense mechanism against oxidative stress. Many natural products with antioxidant properties exert their effects by activating this pathway.

Caption: Keap1/Nrf2/ARE signaling pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Inhibition of this pathway is a common mechanism for the anti-inflammatory effects of natural products.

Caption: NF-κB signaling pathway.

Apoptosis Signaling Pathway

The induction of apoptosis is a key mechanism for the anti-cancer activity of many compounds. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

Caption: Intrinsic apoptosis pathway.

Conclusion

This compound is a promising natural product with potential therapeutic applications. This technical guide has summarized the currently available information on its physicochemical properties and stability. However, significant data gaps exist, particularly concerning its solubility, melting point, LogP, and degradation kinetics under various stress conditions. Further experimental investigation is crucial to fully characterize this compound and support its progression in the drug development pipeline. The outlined experimental protocols provide a framework for obtaining this necessary data. Moreover, the exploration of its effects on key signaling pathways, such as Keap1/Nrf2, NF-κB, and apoptosis, will be vital in elucidating its mechanism of action and therapeutic potential.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Dibenzocyclooctadiene lignans from the family Schisandraceae: A review of phytochemistry, structure-activity relationship, and hepatoprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. acdlabs.com [acdlabs.com]

- 4. aston-chemicals.com [aston-chemicals.com]

- 5. Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Influence of pH, concentration and light on stability of allicin in garlic (Allium sativum L.) aqueous extract as measured by UPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. A review of lignans from genus Kadsura and their spectrum characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Angeloylbinankadsurin A: A Hypothesis on its Mechanism of Action

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

Angeloylbinankadsurin A is a putative naturally occurring dibenzocyclooctadiene lignan, a class of compounds prevalent in the medicinal plants of the Kadsura genus. While direct experimental data for this compound is not yet available in peer-reviewed literature, a comprehensive analysis of its parent compound, binankadsurin A, and other structurally related lignans allows for the formulation of a robust, multi-faceted hypothesis on its mechanism of action. This document posits that this compound likely exerts significant hepatoprotective, anti-inflammatory, and cytotoxic effects through the modulation of several key signaling pathways. The proposed mechanisms include the activation of the Liver X Receptor α (LXRα) pathway, and the inhibition of TGF-β1/ERK1/2, FHL1/ERK1/2, and NF-κB signaling cascades. The addition of the angeloyl moiety is hypothesized to enhance the cytotoxic potential of the parent molecule. This whitepaper provides a detailed overview of the proposed mechanisms, supporting data from related compounds, and outlines potential experimental approaches for validation.

Introduction

The genus Kadsura (family Schisandraceae) has long been a source of traditional medicines for a variety of inflammatory and other disorders. Phytochemical analysis of these plants has revealed a wealth of bioactive compounds, with dibenzocyclooctadiene lignans being a prominent and pharmacologically significant class. These molecules have been shown to possess a broad spectrum of biological activities, including cytotoxic, anti-HIV, anti-inflammatory, and hepatoprotective properties.

This technical guide focuses on this compound, a derivative of the known lignan, binankadsurin A, which has been isolated from Kadsura coccinea. The covalent attachment of an angeloyl group to the binankadsurin A scaffold is predicted to alter its pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced or novel biological activities. This document synthesizes the available scientific evidence on related compounds to construct a detailed hypothetical mechanism of action for this compound, intended to serve as a foundational resource for future research and development.

A Multi-Target Hypothetical Mechanism of Action

It is proposed that this compound does not act on a single molecular target, but rather engages with multiple signaling pathways to produce a cascade of biological effects. These have been categorized into its likely hepatoprotective and anti-inflammatory actions, and its cytotoxic potential.

Hepatoprotective and Anti-inflammatory Pathways

Drawing on the known activities of binankadsurin A and its acylated analogs, the hepatoprotective effects of this compound are likely to be a cornerstone of its biological profile. The proposed mechanisms are centered around the regulation of lipid metabolism, inflammation, and fibrotic processes.

-

Liver X Receptor α (LXRα) Activation: In a mechanism analogous to that of isovaleroylbinankadsurin A, this compound is hypothesized to function as an agonist of LXRα. As a nuclear receptor, LXRα is a master regulator of cholesterol homeostasis and also plays a role in suppressing inflammatory responses. Its activation by this compound would likely lead to the transcriptional upregulation of target genes such as the ATP-binding cassette transporter A1 (ABCA1), which facilitates the efflux of cholesterol from cells, thereby mitigating lipid accumulation within hepatocytes.

-

Inhibition of Transforming Growth Factor-β1 (TGF-β1) Signaling: this compound is predicted to be an inhibitor of the TGF-β1/ERK1/2 signaling axis. TGF-β1 is a potent pro-fibrotic cytokine, and by blocking its downstream signaling through ERK1/2, this compound could reduce the expression of key mediators of fibrosis, such as the connective tissue growth factor (CTGF).

-

Modulation of the FHL1 Pathway: The Four and a Half LIM Domains Protein 1 (FHL1)/ERK1/2 signaling cascade is another plausible target. Suppression of this pathway would inhibit the proliferation and migration of vascular smooth muscle cells, a process implicated in the pathogenesis of liver fibrosis.

-

Nuclear Factor-κB (NF-κB) Inhibition: A well-established mechanism for many anti-inflammatory natural products is the suppression of the NF-κB signaling pathway. It is hypothesized that this compound will inhibit the activation of NF-κB, which in turn would lead to a reduction in the transcription and production of a range of pro-inflammatory mediators, including cytokines like TNF-α and IL-6, and the enzyme inducible nitric oxide synthase (iNOS).

Caption: Hypothesized Anti-inflammatory and Hepatoprotective Pathways of this compound.

Cytotoxic Mechanisms

The dibenzocyclooctadiene lignan scaffold is a common feature in a number of natural products with cytotoxic properties. The addition of an angeloyl group, a moiety known to contribute to the cytotoxicity of other natural products, suggests that this compound may be a potent anti-cancer agent.

-

Apoptosis Induction: It is proposed that this compound induces programmed cell death (apoptosis) in cancer cells. This is likely mediated through the activation of the executioner caspase, caspase-3. The upstream activation could occur via either the intrinsic (mitochondrial-dependent) or the extrinsic (death receptor-mediated) apoptotic pathways.

-

Cell Cycle Disruption: this compound may also exert its anti-proliferative effects by arresting the cell cycle at a specific checkpoint, such as the G2/M phase, thereby preventing cancer cells from dividing.

Initial Cytotoxicity Assessment of Lignans from Kadsura Species on Cancer Cell Lines: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the initial cytotoxicity assessment of bioactive compounds isolated from plants of the Kadsura genus, with a focus on their effects on various cancer cell lines. Due to the limited availability of specific data on angeloylbinankadsurin A, this document summarizes the cytotoxic profiles of structurally related and co-isolated lignans and triterpenoids from Kadsura species, offering valuable insights for preliminary anti-cancer research and drug discovery.

Quantitative Cytotoxicity Data

The cytotoxic activity of various compounds isolated from Kadsura species has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of cytotoxicity, are summarized in the tables below.

Table 1: Cytotoxicity (IC50, µM) of Triterpenoids from Kadsura heteroclita against Human Cancer Cell Lines

| Compound | Bel-7402 (Hepatocellular Carcinoma) | BGC-823 (Gastric Carcinoma) | MCF-7 (Breast Adenocarcinoma) | HL-60 (Promyelocytic Leukemia) |

| Heteroclitalactone D | > 40 | 22.34 | 19.87 | 6.76[1] |

Table 2: Cytotoxicity (IC50, µg/mL) of Dibenzocyclooctadiene Lignans from Kadsura coccinea against Human Cancer Cell Lines

| Compound | A549 (Lung Carcinoma) | HCT116 (Colon Carcinoma) | HL-60 (Promyelocytic Leukemia) | HepG2 (Hepatocellular Carcinoma) |

| Kadusurain A | 12.56 | 1.05 | 1.12 | 11.31[2] |

Experimental Protocols

The following section details the typical methodologies employed for assessing the in vitro cytotoxicity of compounds derived from Kadsura species.

Cell Lines and Culture Conditions

A variety of human cancer cell lines are utilized to assess the cytotoxic potential of these natural products. Commonly used lines include:

-

Bel-7402 (human hepatocellular carcinoma)

-

BGC-823 (human gastric carcinoma)

-

MCF-7 (human breast adenocarcinoma)

-

HL-60 (human promyelocytic leukemia)

-

A549 (human lung carcinoma)

-

HCT116 (human colon carcinoma)

-

HepG2 (human hepatocellular carcinoma)

Cells are typically maintained in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures are incubated at 37°C in a humidified atmosphere containing 5% CO2.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to determine cell viability.

Experimental Workflow:

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Protocol Steps:

-

Cell Seeding: Cells are harvested from culture flasks and seeded into 96-well microplates at a specific density (e.g., 5 × 10^4 cells/mL).

-

Compound Treatment: After a 24-hour incubation period to allow for cell attachment, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A negative control (vehicle-treated cells) and a positive control (a known cytotoxic agent) are included.

-

Incubation: The plates are incubated for a defined period, typically 48 to 72 hours.

-

MTT Addition: Following the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well.

-

Formazan Formation: The plates are incubated for an additional 4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

-

Solubilization: The supernatant is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

-

IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways in Cytotoxicity

While specific signaling pathways for this compound are not yet elucidated, compounds from the Kadsura genus are known to induce cytotoxicity through various mechanisms, often culminating in apoptosis (programmed cell death). The intrinsic apoptotic pathway is a common mechanism for natural product-induced cell death.

Intrinsic Apoptotic Pathway:

Caption: Simplified diagram of the intrinsic apoptotic pathway.

This pathway is initiated by cellular stress induced by the cytotoxic compound, leading to mitochondrial membrane permeabilization and the release of pro-apoptotic factors such as cytochrome c. Cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), forming an apoptosome complex that activates caspase-9. Activated caspase-9, in turn, activates executioner caspases like caspase-3, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Further research is required to delineate the precise molecular targets and signaling cascades affected by this compound and other bioactive molecules from Kadsura species to fully understand their anti-cancer potential.

References

Navigating the Procurement of Angeloylbinankadsurin A for Scientific Research

A Technical Guide for Researchers and Drug Development Professionals

The compound "angeloylbinankadsurin A" presents a significant challenge for procurement within the scientific community. Extensive searches of chemical supplier databases, and the broader scientific literature have yielded no direct results for a compound with this specific name. This suggests several possibilities: the compound may be exceptionally rare, known by a different name, a novel yet-to-be-published discovery, or a potential misnomer for a related molecule.

This guide, therefore, addresses the sourcing and procurement challenges of what is likely the intended compound of interest, Binankadsurin A , and provides a framework for researchers to navigate the acquisition of its potential derivatives, such as one containing an angeloyl group.

Understanding Binankadsurin A and its Derivatives

Binankadsurin A is a bioactive lignan isolated from the medicinal plant Kadsura coccinea. It has garnered research interest for its notable biological activities, particularly its anti-HIV properties. The "angeloyl" prefix in "this compound" suggests the presence of an angeloyl group, a common five-carbon acyl moiety, attached to the core structure of Binankadsurin A. While no records explicitly identify "this compound," the procurement of such a derivative would likely follow one of two paths: custom synthesis or isolation from a natural source.

Sourcing and Procurement Pathways

A logical workflow for sourcing a rare or novel compound like a potential this compound is outlined below. This process begins with a thorough search for commercially available starting materials and progresses towards more complex procurement strategies.

Commercial Availability of Related Compounds

While "this compound" is not commercially listed, the availability of the parent compound, Binankadsurin A, or other potential precursors is a critical first step for any custom synthesis project. The table below summarizes the typical availability of such compounds.

| Compound/Service | Typical Availability | Potential Suppliers | Estimated Lead Time | Notes |

| This compound | Not Commercially Available | N/A | N/A | Custom synthesis or isolation required. |

| Binankadsurin A | Limited, Research Grade | Specialized Chemical Suppliers | 2-8 Weeks | Availability may be intermittent. |

| Custom Synthesis | Service-Based | Contract Research Organizations (CROs) | 8-16 Weeks | Requires a known or theoretical synthetic route. |

| Kadsura coccinea Extract | Commercially Available | Botanical Extract Suppliers | 1-4 Weeks | The desired compound would need to be isolated. |

Methodologies for Procurement

Custom Chemical Synthesis

Should a synthetic route be published or devisable, contracting a Custom Synthesis Service is a viable option. The general workflow for such a project is detailed below.

Experimental Protocol: A Theoretical Approach to Synthesis

A plausible synthetic route for this compound would involve the esterification of Binankadsurin A with angelic acid or a reactive derivative thereof.

-

Dissolution: Dissolve Binankadsurin A in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).

-

Activation: In a separate flask, activate angelic acid with a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

-

Reaction: Slowly add the activated angelic acid solution to the Binankadsurin A solution at 0°C.

-

Monitoring: Allow the reaction to warm to room temperature and monitor its progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quenching and Workup: Once the reaction is complete, quench any remaining reagents and perform a standard aqueous workup to remove water-soluble byproducts.

-

Purification: Purify the crude product using column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Isolation from Natural Sources

If a synthetic route is not feasible, isolation from Kadsura coccinea may be an alternative. This process would involve extraction followed by chromatographic separation.

Experimental Protocol: General Steps for Natural Product Isolation

-

Extraction: Macerate dried and powdered plant material (e.g., stems of Kadsura coccinea) with an organic solvent such as ethanol or methanol at room temperature.

-

Concentration: Concentrate the resulting extract under reduced pressure to yield a crude extract.

-

Fractionation: Subject the crude extract to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and butanol) to separate compounds based on their polarity.

-

Chromatographic Separation: Further separate the fractions using a combination of chromatographic techniques, such as silica gel column chromatography and preparative HPLC, to isolate the target compound.

-

Structure Elucidation: Identify the isolated compound as this compound using spectroscopic methods (NMR, MS, IR, UV).

Signaling Pathways of Related Compounds

While the specific signaling pathways affected by this compound are unknown, the parent compound, Binankadsurin A, is known to inhibit HIV-1 replication. This suggests potential interactions with viral entry or replication pathways. Research into a novel derivative would likely start by investigating similar pathways.

Methodological & Application

Application Notes and Protocols: Total Synthesis of Angeloylbinankadsurin A

For Researchers, Scientists, and Drug Development Professionals

Abstract: Angeloylbinankadsurin A is a naturally occurring lignan that has garnered interest due to its potential biological activities. To date, a specific total synthesis protocol for this compound has not been published in peer-reviewed literature. However, based on the successful synthesis of structurally related compounds, a plausible synthetic route can be devised. This document outlines a prospective total synthesis protocol for this compound, focusing on the construction of the core scaffold, binankadsurin A, and the subsequent esterification to yield the final product. The methodologies presented are derived from established synthetic strategies for similar lignan natural products.

Introduction

This compound belongs to the family of dibenzocyclooctadiene lignans, which are characterized by a central eight-membered ring. The synthesis of this complex scaffold presents significant challenges, including the atroposelective construction of the biaryl bond and the stereoselective formation of the multiple chiral centers. This protocol provides a potential pathway to overcome these challenges, drawing from successful strategies in the field of natural product synthesis.

Proposed Synthetic Strategy

The total synthesis of this compound can be envisioned in a convergent manner. The key steps would involve:

-

Synthesis of the Biaryl Core: Construction of the dibenzocyclooctadiene skeleton is the cornerstone of the synthesis. This is often achieved through oxidative coupling or other cross-coupling methodologies.

-

Formation of the Cyclooctadiene Ring: Cyclization to form the central eight-membered ring is a critical and often challenging step.

-

Stereoselective Functionalization: Introduction of the necessary stereocenters on the cyclooctadiene ring.

-

Final Esterification: Attachment of the angeloyl group to the binankadsurin A core.

Experimental Protocols

Part 1: Synthesis of the Binankadsurin A Core (Hypothetical Pathway based on related syntheses)

A plausible approach to the binankadsurin A core would be modeled after the synthesis of structurally similar lignans like (±)-Kadsurin.

Key Reaction: Intramolecular Biaryl Coupling

A common strategy to form the dibenzocyclooctadiene core is through an intramolecular biaryl coupling reaction. This can be achieved using various reagents, with vanadium and copper-based reagents being prominent in the literature.

Protocol for a Model Intramolecular Biaryl Coupling:

-

Starting Material: A suitably substituted dibenzylbutane precursor.

-

Reaction Conditions:

-

Dissolve the dibenzylbutane precursor in a suitable solvent such as dichloromethane (DCM) or a mixture of DCM and trifluoroacetic acid (TFA).

-

Cool the solution to a low temperature, typically -78 °C to 0 °C.

-

Add the oxidative coupling reagent (e.g., VOF₃ or a Cu(II) salt) portion-wise over a period of time.

-

Allow the reaction to stir at low temperature for several hours, monitoring the consumption of the starting material by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate).

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Part 2: Final Esterification with Angelic Acid

The final step in the proposed synthesis is the esterification of the hydroxyl group of the binankadsurin A core with angelic acid. A robust and widely used method for such transformations, especially with sterically hindered alcohols, is the Steglich esterification.

Protocol for Steglich Esterification:

-

Reagents:

-

Binankadsurin A (1 equivalent)

-

Angelic acid (1.5 equivalents)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.5 equivalents)

-

4-Dimethylaminopyridine (DMAP) (0.1 equivalents)

-

-

Procedure:

-

Dissolve binankadsurin A and angelic acid in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).

-

Add DMAP to the solution and stir for 10 minutes at room temperature.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add DCC portion-wise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

-

Data Presentation

Table 1: Hypothetical Yields for the Synthesis of this compound

| Step | Reaction | Reagents | Product | Hypothetical Yield (%) |

| 1 | Biaryl Precursor Synthesis | (Specific to chosen route) | Dibenzylbutane Precursor | 70-80 |

| 2 | Intramolecular Oxidative Coupling | VOF₃ or Cu(OTf)₂ | Binankadsurin A Core | 40-60 |

| 3 | Stereoselective Reduction/Functionalization | (Specific to chosen route) | Binankadsurin A | 60-70 |

| 4 | Steglich Esterification | Angelic Acid, DCC, DMAP | This compound | 75-85 |

| Overall | Total Synthesis | This compound | 12-25 |

Mandatory Visualization

Caption: Proposed synthetic workflow for this compound.

Disclaimer: The presented protocol is a hypothetical pathway based on the synthesis of structurally related molecules and has not been experimentally validated for this compound. Researchers should consult the primary literature for detailed procedures of analogous reactions and perform appropriate optimization.

Application Notes and Protocols for the Purification of Angeloylbinankadsurin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angeloylbinankadsurin A is a dibenzocyclooctadiene lignan, a class of natural products known for their diverse and potent biological activities, including anti-inflammatory, antiviral, and antitumor effects. Sourced from plants of the Kadsura genus, the purification of this compound is a critical step for its pharmacological evaluation and potential development as a therapeutic agent. This document provides detailed application notes and standardized protocols for the efficient isolation and purification of this compound using modern chromatographic techniques, primarily focusing on High-Performance Liquid Chromatography (HPLC).

The protocols outlined below are synthesized from established methods for the purification of structurally related lignans from Kadsura and Schisandra species. They are designed to provide a robust framework for researchers to adapt to their specific laboratory conditions and available instrumentation.

General Purification Strategy

The purification of this compound from its natural source, typically the stems or roots of Kadsura plants, is a multi-step process designed to progressively enrich the target compound while removing a wide array of other phytochemicals. The general workflow involves initial extraction, followed by coarse fractionation, and concluding with high-resolution preparative HPLC.

Experimental Workflow

Caption: General workflow for the isolation and purification of this compound.

Protocols

Protocol 1: Extraction and Initial Fractionation

This protocol describes the initial steps to obtain a crude extract enriched in lignans from the plant material.

1. Materials and Reagents:

-

Dried and powdered plant material (e.g., stems of Kadsura sp.)

-

Methanol (MeOH), HPLC grade

-

Ethyl Acetate (EtOAc), HPLC grade

-

n-Hexane, HPLC grade

-

Silica Gel (200-300 mesh) for column chromatography

-

Sephadex LH-20

-

Rotary evaporator

-

Glass column for chromatography

2. Extraction Procedure:

-

Macerate the dried, powdered plant material (e.g., 1 kg) with 95% methanol (3 x 5 L, 24 hours each) at room temperature.

-

Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude residue.

-

Suspend the residue in water (1 L) and perform liquid-liquid partitioning successively with n-hexane (3 x 1 L) and ethyl acetate (3 x 1 L).

-

The ethyl acetate fraction typically contains the dibenzocyclooctadiene lignans. Concentrate this fraction to dryness to yield the crude lignan extract.

3. Column Chromatography (Silica Gel):

-

Prepare a silica gel column packed with 200-300 mesh silica gel. The amount of silica should be approximately 50-100 times the weight of the crude extract.

-

Dissolve the crude lignan extract in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

-

Apply the adsorbed sample to the top of the prepared column.

-

Elute the column with a stepwise gradient of n-hexane and ethyl acetate. A typical gradient could be 100:0, 90:10, 80:20, 70:30, 50:50, 20:80, and 0:100 (v/v).

-

Collect fractions of a suitable volume (e.g., 250 mL) and monitor the composition of each fraction by Thin Layer Chromatography (TLC).

-

Combine fractions containing compounds with similar TLC profiles. The fractions enriched with this compound are typically eluted with mid-polarity solvent mixtures.

4. Column Chromatography (Sephadex LH-20):

-

For further purification, subject the enriched fractions from the silica gel column to chromatography on a Sephadex LH-20 column.

-

Use a mobile phase of methanol or a mixture of dichloromethane/methanol (e.g., 1:1 v/v).

-

This step is effective for removing pigments and smaller polar impurities.

-

Combine the lignan-containing fractions and concentrate them in preparation for HPLC.

Protocol 2: Preparative HPLC Purification

This protocol details the final purification step to obtain high-purity this compound.

1. Instrumentation and Materials:

-

Preparative High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Reversed-phase C18 preparative column.

-

Methanol (MeOH), HPLC grade.

-

Acetonitrile (ACN), HPLC grade.

-

Ultrapure water.

-

Syringe filters (0.45 µm).

2. Chromatographic Conditions: The optimal conditions may vary depending on the specific instrument and column. The following tables provide typical starting parameters for method development.

Table 1: Preparative HPLC System Parameters

| Parameter | Recommended Value |

| Stationary Phase | Reversed-Phase C18 (ODS) |

| Column Dimensions | 250 mm x 20 mm (or similar) |

| Particle Size | 5 µm or 10 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Methanol or Acetonitrile |

| Flow Rate | 5-20 mL/min (depending on column diameter) |

| Detection | UV at 220 nm, 230 nm, or 254 nm |

| Injection Volume | 1-5 mL (depending on sample concentration) |

| Temperature | Ambient |

Table 2: Example Gradient Elution Program

| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (Methanol) |

| 0 | 40 | 60 |

| 30 | 10 | 90 |

| 40 | 0 | 100 |

| 50 | 0 | 100 |

| 51 | 40 | 60 |

| 60 | 40 | 60 |

3. Purification Procedure:

-

Dissolve the enriched lignan fraction from the previous step in methanol.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

Equilibrate the preparative HPLC column with the initial mobile phase conditions for at least 30 minutes.

-

Inject the sample and begin the chromatographic run using the defined gradient program.

-

Monitor the chromatogram and collect the peak corresponding to this compound based on its retention time (determined from prior analytical HPLC runs if available).

-

Combine the collected fractions containing the pure compound.

-

Remove the organic solvent using a rotary evaporator.

-

Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid powder.

-

Assess the purity of the final product using analytical HPLC.

Data Presentation

The following table summarizes typical quantitative parameters derived from methods used for purifying related dibenzocyclooctadiene lignans, which serve as a strong basis for the this compound protocol.

Table 3: Summary of Chromatographic Conditions for Lignan Purification

| Method Stage | Stationary Phase | Typical Mobile Phase System | Elution Mode |

| Column Chrom. | Silica Gel (200-300 mesh) | n-Hexane / Ethyl Acetate | Gradient |

| Size Exclusion | Sephadex LH-20 | Methanol or Dichloromethane/Methanol (1:1) | Isocratic |

| Preparative HPLC | C18 (ODS), 5-10 µm | Methanol / Water or Acetonitrile / Water | Gradient |

Signaling Pathways and Logical Relationships

While specific signaling pathways directly modulated by this compound are a subject of ongoing research, lignans as a class are known to interfere with several key cellular pathways. A common area of investigation is their role in inflammation, often involving the NF-κB signaling pathway.

Caption: Postulated inhibitory effect of lignans on the NF-κB inflammatory pathway.

Developing Analytical Standards for the Quantification of Angeloylbinankadsurin A

For Researchers, Scientists, and Drug Development Professionals

Application Notes

These application notes provide a framework for the development of analytical standards for the quantification of angeloylbinankadsurin A, a lignanoid compound. The information is intended to guide researchers in establishing robust and reliable analytical methods for quality control, pharmacokinetic studies, and other research applications.

This compound is a natural product with potential pharmacological activities. Accurate quantification is crucial for its development as a therapeutic agent. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and selective technique suitable for the analysis of such compounds in complex matrices.[1][2][3]

Chemical Properties of this compound [4]

| Property | Value |

| CAS Number | 77165-80-1 |

| Chemical Formula | C27H32O8 |

| Molecular Weight | 484.54 g/mol |

| Structure Type | Lignanoid |

Experimental Protocols

Protocol 1: Quantification of this compound using UPLC-MS/MS

This protocol outlines a general procedure for the quantification of this compound in a given sample matrix (e.g., plant extract, biological fluid). Method optimization and validation are essential for specific applications.

1. Sample Preparation

-

Solid Samples (e.g., plant material):

-

Homogenize the sample to a fine powder.

-

Perform an extraction using a suitable organic solvent (e.g., methanol, ethanol, or a mixture with water). Sonication or vortexing can enhance extraction efficiency.

-

Centrifuge the extract to pellet solid debris.

-

Filter the supernatant through a 0.22 µm syringe filter before injection.

-

-

Liquid Samples (e.g., plasma, urine):

-

Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile) in a 1:3 ratio (sample:solvent).

-

Vortex and centrifuge at high speed to pellet precipitated proteins.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.

-

2. UPLC-MS/MS System and Conditions

The following are suggested starting conditions and may require optimization:

| Parameter | Recommended Setting |

| UPLC System | |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions for equilibration. A typical gradient might be 5-95% B over 5 minutes. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 30 - 40 °C |

| Injection Volume | 1 - 5 µL |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative mode (to be determined based on analyte response) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M+H]+ or [M-H]- for this compound (m/z 485.2 or 483.2) |

| Product Ions (Q3) | To be determined by infusion of a pure standard and performing a product ion scan. |

| Collision Energy | To be optimized for each MRM transition. |

| Dwell Time | 50 - 100 ms |

3. Data Analysis and Quantification

-

A calibration curve should be prepared using a certified reference standard of this compound.

-

The concentration of this compound in the samples is determined by interpolating the peak area from the calibration curve.

-

Quality control samples at low, medium, and high concentrations should be included in each analytical run to ensure accuracy and precision.

Visualizations

Experimental Workflow for Quantification

Caption: Workflow for the quantification of this compound.

Hypothetical Signaling Pathway

Disclaimer: The following diagram illustrates a hypothetical signaling pathway that a lignanoid compound like this compound might modulate, based on common activities of natural products such as anti-inflammatory effects. This pathway is for illustrative purposes only as no specific signaling pathway for this compound was identified in the provided search results.

References

- 1. UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. measurlabs.com [measurlabs.com]

- 3. akjournals.com [akjournals.com]

- 4. Natural Product Description|this compound [sinophytochem.com]

Application Notes and Protocols for Angeloylbinankadsurin A in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angeloylbinankadsurin A is a novel small molecule with potential therapeutic applications. These application notes provide a detailed standard operating procedure (SOP) for its characterization in common cell-based assays. The primary hypothesized mechanism of action for this compound is the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. The following protocols are designed to be conducted in a human colorectal carcinoma cell line, HCT116, but can be adapted for other relevant cell lines.

Experimental Protocols

1. Cell Viability and Cytotoxicity Assay (MTS Assay)

This protocol determines the half-maximal inhibitory concentration (IC50) of this compound.

-

Materials:

-

HCT116 cells

-

DMEM (Dulbecco's Modified Eagle Medium)

-

FBS (Fetal Bovine Serum)

-

Penicillin-Streptomycin

-

96-well plates

-

This compound (stock solution in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

-

-

Procedure:

-

Seed HCT116 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete DMEM medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in complete medium. The final concentrations should range from 0.1 nM to 100 µM. Include a vehicle control (DMSO) and a no-cell control.

-

After 24 hours, remove the medium from the wells and add 100 µL of the prepared drug dilutions.

-

Incubate the cells with the compound for 72 hours.

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 2-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

2. Western Blot Analysis of PI3K/Akt/mTOR Pathway

This protocol assesses the effect of this compound on key proteins in the PI3K/Akt/mTOR pathway.

-

Materials:

-

HCT116 cells

-

6-well plates

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6 Ribosomal Protein (Ser235/236), anti-S6 Ribosomal Protein, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Seed HCT116 cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control for 24 hours.

-

Lyse the cells in RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample and separate by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., GAPDH).

-

3. Caspase-3/7 Activity Assay for Apoptosis

This protocol measures the induction of apoptosis by this compound.

-

Materials:

-

HCT116 cells

-

White-walled 96-well plates

-

This compound

-

Caspase-Glo® 3/7 Assay System

-

Luminometer

-

-

Procedure:

-

Seed HCT116 cells in a white-walled 96-well plate at 5,000 cells/well.

-

Incubate for 24 hours.

-

Treat cells with this compound at various concentrations for 48 hours.

-

Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

-

Add 100 µL of the reagent to each well.

-

Incubate at room temperature for 1 hour.

-

Measure luminescence using a luminometer.

-